molecular formula C9H12BrN3 B1286014 1-(5-Bromopyridin-2-yl)piperazine CAS No. 73406-97-0

1-(5-Bromopyridin-2-yl)piperazine

Cat. No.: B1286014
CAS No.: 73406-97-0
M. Wt: 242.12 g/mol
InChI Key: UBJBNGGYLBVCJF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-2-yl)piperazine typically involves the reaction of 5-bromopyridine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-(5-Bromopyridin-2-yl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 1-(5-Bromopyridin-2-yl)piperazine serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The bromine atom enhances electrophilic substitution reactions, making it an attractive intermediate for synthesizing various derivatives.

Biological Research

Ligand in Biochemical Assays

  • This compound is employed as a potential ligand in biochemical assays to study interactions with various biological targets, including receptors involved in neurotransmission. Its binding affinity to serotonin and dopamine receptors has been investigated, suggesting possible psychotropic effects that could lead to therapeutic applications .

Pharmacological Studies

  • Research has highlighted its role in the development of piperazine-containing drugs. These drugs have shown efficacy in treating conditions such as schizophrenia and depression. The compound's structure allows for modifications that can enhance its pharmacological properties .

Medicinal Chemistry

Therapeutic Potential

  • Ongoing studies focus on the therapeutic applications of 1-(5-Bromopyridin-2-yl)piperazine, particularly in developing new drugs targeting specific diseases. Its interactions with various receptors offer insights into its potential use as an antidepressant or antipsychotic agent .

Case Studies

  • A notable example includes its exploration as a candidate for treating neurological disorders due to its ability to modulate neurotransmitter systems. Studies have indicated that compounds with similar structures exhibit significant neuroprotective effects, warranting further investigation into this compound's capabilities .

Industrial Applications

Chemical Intermediate

  • In industrial settings, 1-(5-Bromopyridin-2-yl)piperazine is used as an intermediate for producing various chemical products. Its stability and reactivity make it suitable for large-scale synthesis processes, contributing to the production of agrochemicals and other fine chemicals .

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, which are being studied for potential therapeutic applications .

Comparison with Similar Compounds

1-(5-Bromopyridin-2-yl)piperazine can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in research and industrial contexts.

Biological Activity

1-(5-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C₉H₁₂BrN₃ and a molecular weight of 242.12 g/mol. It has garnered attention in biological research due to its potential applications in medicinal chemistry, particularly as a ligand in drug discovery and as a modulator of biological processes.

This compound exhibits several biological activities, primarily through its interaction with various receptors and enzymes:

  • α2-Adrenergic Receptor Antagonism : This compound acts as an antagonist at α2-adrenergic receptors, which are involved in neurotransmitter release and regulation of sympathetic nervous system activity. This antagonistic action can influence several physiological processes, including blood pressure regulation and sedation.
  • Modulation of Cell Signaling : The compound can affect cell signaling pathways, gene expression, and cellular metabolism by binding to specific biomolecules. For instance, its interaction with α2-adrenergic receptors alters signaling pathways that are crucial for neurotransmitter dynamics.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown activity against various bacterial strains, indicating potential as an antibacterial agent. Specifically, it has been tested against Gram-positive bacteria with notable results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

These findings suggest that this compound may inhibit protein synthesis pathways in bacteria, leading to bactericidal effects .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Research indicates that derivatives of piperazine-based compounds exhibit broad-spectrum anticancer effects with varying IC₅₀ values depending on the specific structural modifications made to the piperazine core:

CompoundIC₅₀ (μM)
Compound A10
Compound B25
Compound C50

These results indicate that structural variations significantly impact the biological efficacy of piperazine derivatives in cancer models .

Toxicological Profile

The biological activity of this compound is dose-dependent. At lower concentrations, it may exhibit minimal effects on cellular functions, while higher doses can lead to significant alterations in cellular responses, including potential toxicity observed in liver and kidney function tests.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in therapeutic settings. Studies indicate that it undergoes metabolism primarily via cytochrome P450 enzymes, which play a significant role in drug metabolism and clearance from the body.

Case Study: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus), researchers found:

  • Bactericidal Concentration : The compound demonstrated a minimum bactericidal concentration (MBC) significantly lower than that of standard antibiotics like ciprofloxacin.
  • Biofilm Disruption : The compound was effective in disrupting biofilm formation, which is critical for treating chronic infections associated with MRSA.

Case Study: Anticancer Activity

Another study focused on the anticancer properties of piperazine derivatives similar to this compound indicated:

  • Cell Viability Assays : Compounds were tested on various cancer cell lines, showing reduced viability at concentrations correlating with increased structural complexity.
  • Mechanistic Insights : The study provided insights into how these compounds induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. Basic: What are the standard synthetic routes for 1-(5-Bromopyridin-2-yl)piperazine, and how is its purity validated?

Answer:
The synthesis typically involves nucleophilic aromatic substitution between 5-bromo-2-chloropyridine and piperazine derivatives. For example:

  • Stepwise coupling : Reacting 5-bromo-2-chloropyridine with 1-tert-butoxycarbonylpiperazine in 1,4-dioxane under reflux with potassium carbonate as a base, followed by extraction and purification .
  • Alternative conditions : Using triethylamine in DMF at 90°C for 8 hours to achieve high yields (~76%) .

Characterization :

  • Elemental analysis (C, H, N content) and spectral techniques (¹H/¹³C NMR, IR) confirm structural integrity .
  • HPLC purity checks (e.g., ≥99% purity) with retention time validation ensure solvent and byproduct removal .

Q. Advanced: How do supramolecular interactions influence the crystallographic stability of this compound?

Answer:
Supramolecular stability is assessed via:

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···Br, N–H···N) in crystal lattices .
  • Thermogravimetric analysis (TGA) : Reveals thermal stability up to decomposition thresholds (e.g., 200–250°C) .

Key Finding :
Piperazine’s nitrogen atoms act as hydrogen-bond acceptors, forming stable inclusion complexes with CO₂ in carbon capture applications .

Q. Basic: What physicochemical properties govern its reactivity in medicinal chemistry applications?

Answer:

  • Hygroscopicity : Absorbs moisture, requiring anhydrous storage to prevent hydrolysis .
  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water .
  • Boiling/Melting Points : High melting point (~106°C) due to crystalline packing .

Q. Advanced: How do structural modifications alter its pharmacological profile and toxicity?

Answer:

  • Beta-cyclodextran conjugation : Reduces toxicity (LD₅₀ > 500 mg/kg in rodents) but diminishes antiplatelet activity by ~40% due to steric hindrance .
  • 5-HT1A receptor affinity : Arylpiperazines with coplanar substituents show enhanced serotonin receptor binding (Ki < 100 nM), but bromine at the 5-position may sterically hinder interactions .

Data Contradiction :
Modified derivatives exhibit lower in vitro potency but improved in vivo bioavailability, necessitating tiered assays (e.g., receptor binding vs. behavioral models) .

Q. Advanced: What computational methods predict its bioactivity and optimize derivatives?

Answer:

  • Molecular docking : Screens binding to 5-HT1A receptors; bromine’s electronegativity enhances halogen bonding in silico .
  • QSAR models : Correlate logP values (1.8–2.5) with blood-brain barrier permeability for CNS drug candidates .
  • MD simulations : Reveal conformational flexibility of the piperazine ring, critical for multi-target drug design .

Q. Data Contradiction: How to resolve discrepancies in CO₂ capture efficiency studies?

Answer:
Piperazine enhances CO₂ absorption in K₂CO₃ systems by 30–50% but faces volatility issues. Mitigation strategies include:

  • Operational parameters : Optimizing flow rates (0.5–1.5 L/min) and temperature (40–60°C) to balance efficiency and solvent loss .
  • Hybrid solvents : Combining with ionic liquids or nanoparticles (e.g., SiO₂) reduces piperazine degradation by 20% .

Q. Advanced: What analytical techniques differentiate isomers and analogs of piperazine derivatives?

Answer:
Raman microspectroscopy :

  • Optimal parameters : 20 mW laser power with 128–256 scans resolves isomers (e.g., 3-TFMPP vs. 4-TFMPP) via peak shifts at 600–800 cm⁻¹ .
  • Multivariate analysis : PCA-LDA discriminates analogs with >99% accuracy using principal components (PC2–PC4) .

Table 1 : Key Raman Peaks for Common Analogs

CompoundPeak (cm⁻¹)Intensity
This compound720High
3-TFMPP680Medium
4-CPP750High

Q. Basic: What safety precautions are critical during handling?

Answer:

  • Toxicity : LD₅₀ > 300 mg/kg (oral, rats); avoid inhalation/contact .
  • Storage : Desiccated at -20°C to prevent hygroscopic degradation .

Q. Advanced: How is its role in antimicrobial polymer design exploited?

Answer:

  • Polymer backbone integration : Piperazine’s nitrogen atoms chelate metal ions (e.g., Ag⁺), enhancing antibacterial activity (MIC: 2–8 µg/mL against E. coli) .
  • Structure-activity : Quaternary ammonium derivatives show biofilm disruption via electrostatic interactions .

Q. Advanced: What metabolic pathways and excretion profiles are observed in preclinical models?

Answer:

  • Hydroxylation : Liver CYP450 enzymes convert this compound to hydroxylated metabolites (t₁/₂ = 4–6 hours) .
  • Excretion : Primarily renal (60–70%), with glucuronidation reducing plasma concentrations by 50% after 12 hours .

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBNGGYLBVCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585970
Record name 1-(5-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73406-97-0
Record name 1-(5-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(piperazin-1-yl)pyridine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure of the Intermediate 15, but starting from 2,5-dibromopyridine. Purification by chromatography (DCM/MeOH 80/20) gave the title compound as a brown powder (73%). M+(ESI): 244.2. HPLC (Condition A), Rt: 1.1 min (HPLC purity: 79.7%).
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73%

Synthesis routes and methods III

Procedure details

A mixture of 2,5-dibromopyridine (10.00 g, 42.21 mmol) and piperazine (7.98 g, 92.79 mmol) were heated as a melt at 125° for 3 h. On cooling to room temperature the mixture was triturated with 10% methanol-dichloromethane and filtered. The filtrate was evaporated and the residue subjected to column chromatography (silica, 5-8% methanol-dichloromethane) to afford the 5-bromo-2-(1-piperazinyl)pyridine (7.00 g) as a beige solid δH (CDCl3) 2.75 (1H, br s), 2.97 (4H, m), 3.47 (4H, m), 6.52 (1H, d, J 9.1 Hz), 7.52 (1H, dd, J 9.1, 2.1 Hz), and 8.18 (1H, d, J 2.1 Hz).
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Synthesis routes and methods IV

Procedure details

The 5-bromo-2-(piperazin-1-yl)pyridine was prepared by heating a mixture of 2,5-dibromopyridine (10.0 g, 42.4 mmol) and piperazine (7.98 g, 92.8 mmol) as a melt at 125° for 3 h. On cooling to room temperature the mixture was triturated with methanol-dichloromethane to afford the desired product (7.0 g) as a beige solid. δH (CDCl3) 8.18 (1H, d, J 2.1 Hz), 7.25 (1H, dd, J 9.1, 2.1 Hz), 6.52 (1H, d, J 9.1 Hz), 3.47 (4H, m), 2.97 (4H, m) and 1.75 (1H br s).
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Synthesis routes and methods V

Procedure details

A mixture of 5.0 g of 1-t-butoxycarbonyl piperazine, 6.36 gm of 2,5-dibromopyridine and 10.4 gm diisopropylethylamine in 50 ml of 1-methyl-2-pyrolidinone is kept for 12 hours at 150° C. Upon cooling to ambient temperature and addition of 10 ml water, the mixture is acidified with concentrated hydrochloric acid heated for 15 minutes and upon cooling extracted 2×5 ml ethyl ether. The aqueous layer is then neutralized with aqueous ammonium hydroxide solution and extracted with ethyl acetate. The ethyl acetate extract is collected, washed with 20 ml water and dried over Na2SO4. The crude product (4.3 gm) obtained after removing the solvents solidifies upon standing. This material is used without further purification.
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